molecular formula C7H4Br2O B1337937 2,6-Dibromobenzaldehyde CAS No. 67713-23-9

2,6-Dibromobenzaldehyde

Cat. No. B1337937
CAS RN: 67713-23-9
M. Wt: 263.91 g/mol
InChI Key: YDYNSAUGVGAOLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromobenzaldehyde is a brominated derivative of benzaldehyde, where bromine atoms are substituted at the 2 and 6 positions of the aromatic ring. This compound is of interest due to its potential applications in organic synthesis and its role as an intermediate in the preparation of various chemical compounds.

Synthesis Analysis

The synthesis of 2,6-dibromobenzaldehyde derivatives has been reported to be efficient and versatile, involving a highly regioselective metal–iodine exchange (MIE) of 5-substituted 1,2,3-triiodobenzenes. The nature of substituents on the phenyl ring influences the reactivity but not the regioselectivity of the reaction. Ethyl formate is used as a formylating agent to provide the internal benzaldehyde derivatives with excellent site-selectivity. The protocol is scalable and general in scope, making it a valuable method for synthesizing these derivatives .

Molecular Structure Analysis

While the papers provided do not directly discuss the molecular structure of 2,6-dibromobenzaldehyde, they do provide insights into related compounds. For example, a new polymorph of 2-bromo-5-hydroxybenzaldehyde has been reported, where the bromine atom deviates significantly from the plane of the benzene ring, and the aldehyde group is twisted around the Csp2–Caryl bond . This information suggests that in brominated benzaldehydes, the presence of bromine atoms can influence the planarity of the molecule and the orientation of the aldehyde group.

Chemical Reactions Analysis

The papers do not provide specific reactions for 2,6-dibromobenzaldehyde, but they do describe reactions of similar brominated benzaldehydes. For instance, 2-amino-3,5-dibromobenzaldehyde can be synthesized from methyl-o-amino benzoate and bromine, followed by a series of reactions including hydrazine hydrate conversion and oxidation by K3Fe(CN)6 . Another synthesis method involves the reduction of o-nitrobenzaldehyde with iron powder, followed by bromination with NBS . These methods highlight the reactivity of brominated benzaldehydes and their amenability to various chemical transformations.

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Derivatives: 2-Amino-3,5-dibromobenzaldehyde, a compound closely related to 2,6-Dibromobenzaldehyde, was synthesized through a multi-step process involving bromination and oxidation. This synthesis showcases the potential for generating various brominated benzaldehyde derivatives with specific functional groups for further chemical transformations (Xue Hua-yu, 2007). Similarly, another synthesis route was presented, emphasizing the versatility in synthesizing amino-dibromobenzaldehydes which can serve as intermediates for further chemical synthesis (Feng Dan-q, 2013).

Material Science and Catalysis

  • Palladium-Catalyzed Cross-Coupling: A review highlighted the application of 2-bromobenzaldehydes in the synthesis of compounds with potential biological, medicinal, and material applications under palladium-catalyzed conditions. This reflects the significance of bromobenzaldehydes in facilitating complex chemical syntheses (Munmun Ghosh & J. Ray, 2017).

Organic Synthesis and Ligand Chemistry

  • Complex Formation: The utility of 2-Amino-3,5-dibromobenzaldehyde in forming novel ligand systems through self-condensation and further interaction with tungsten complexes was demonstrated. This application underscores the role of brominated benzaldehydes in the synthesis of organometallic complexes with potential for catalysis and material science applications (C. Redshaw, A. P. Wood, & M. Elsegood, 2007).

Environmental Chemistry

  • Photolysis Studies: Research on the photolysis of dinitrotoluenes in seawater showed the formation of dinitrobenzaldehydes as products, indicating the environmental fate and transformation of nitroaromatic compounds. Although not directly involving 2,6-Dibromobenzaldehyde, this study provides insights into the behavior of similar aromatic aldehydes in environmental processes (D. L. Prak et al., 2013).

Safety And Hazards

2,6-Dibromobenzaldehyde is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Protective equipment such as chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

2,6-dibromobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2O/c8-6-2-1-3-7(9)5(6)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYNSAUGVGAOLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30505654
Record name 2,6-Dibromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30505654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromobenzaldehyde

CAS RN

67713-23-9
Record name 2,6-Dibromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30505654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dibromobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To anhydrous THF (70 ml), diisopropylamine (8.3 ml, 59.34 mmol) was added and then n-BuLi (1.6 M, 59.34 mmol) was slowly added dropwise at 0° C. using a syringe in a nitrogen atmosphere. The reaction mixture was stirred at 0° C. for 30 min, and the temperature thereof was cooled to −78° C. Subsequently, 1,3-dibromobenzene (7 g, 29.67 mmol) in THF (35 ml) was slowly added using a dropping funnel. The reaction mixture was stirred at −78° C. for 30 min, following the slow addition of DMF (4.6 ml, 59.34 mmol), and then continuously stirred for 1 hour. After the termination of the reaction, an aqueous solution of dilute H2SO4 was added, and the resulting solution was extracted two times with ethyl acetate, washed with a saturated NaCl solution, dried over anhydrous MgSO4, and then filtered. The filtrate was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=40:1), thus obtaining the title compound as a white solid (6.64 g, 25.16 mmol, 85%).
Quantity
59.34 mmol
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Two
Name
Quantity
4.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
8.3 mL
Type
reactant
Reaction Step Five
Name
Quantity
70 mL
Type
solvent
Reaction Step Five
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dibromobenzaldehyde
Reactant of Route 2
Reactant of Route 2
2,6-Dibromobenzaldehyde
Reactant of Route 3
Reactant of Route 3
2,6-Dibromobenzaldehyde
Reactant of Route 4
Reactant of Route 4
2,6-Dibromobenzaldehyde
Reactant of Route 5
Reactant of Route 5
2,6-Dibromobenzaldehyde
Reactant of Route 6
Reactant of Route 6
2,6-Dibromobenzaldehyde

Citations

For This Compound
63
Citations
RK Rawal, R Tripathi, SB Katti, C Pannecouque… - European journal of …, 2008 - Elsevier
A series of 2-(2,6-dibromophenyl)-3-heteroaryl-1,3-thiazolidin-4-ones were designed, synthesized and evaluated as selective human immunodeficiency virus type-1 reverse …
RK Rawal, R Tripathi, S Kulkarni… - Chemical biology & …, 2008 - Wiley Online Library
A diversity of novel 2‐aryl‐3‐heteroaryl‐2‐ylmethyl‐1,3‐thiazolidin‐4‐ones were designed and synthesized by reacting heteroaryl‐2‐ylmethyl amine with various 2,6‐dihalosubstituted …
MJM Nesset, S Cai, TK Shokhireva… - Inorganic …, 2000 - ACS Publications
The perchloratoiron(III) complexes of a series of 2,6-disubstituted tetraphenylporphyrin ligands, where the 2,6-phenyl substituents were −H, −F, −Cl, −Br, or −OMe, as well as two 2,4,6-…
Number of citations: 39 0-pubs-acs-org.brum.beds.ac.uk
PR Carlier, Y Zhang, C Slebodnick… - The Journal of …, 2006 - ACS Publications
Multiple X-ray crystallographic and 1 H NMR spectroscopic studies demonstrate that 2,6-disubstituted aryl groups exert a strong effect on acyclic conformation, inducing the geminal and …
Number of citations: 7 0-pubs-acs-org.brum.beds.ac.uk
I Nigel-Etinger, A Mahammed, Z Gross - Catalysis Science & …, 2011 - pubs.rsc.org
Oxidation of thioanisoles, catalyzed by chiral manganese(III) and iron(III) corroles, provides the corresponding sulfoxides in moderate chemical yields and low enantioselectivities. …
Number of citations: 44 0-pubs-rsc-org.brum.beds.ac.uk
MHR Mahmood, ZY Liu, HY Liu, HB Zou… - Chinese Chemical …, 2014 - Elsevier
Efficient and easily reproducible synthesis of sterically hindered multibrominated corroles is achieved via dipyrromethane-aldehyde condensation reaction in good yields. Boron …
S Luliński, J Serwatowski - The Journal of Organic Chemistry, 2003 - ACS Publications
The metalation of selected oligobromobenzenes with lithium diisopropylamide (LDA) was investigated. 1,3-Dibromo-substituted benzenes were metalated without special precautions …
Number of citations: 80 0-pubs-acs-org.brum.beds.ac.uk
A Giroux, L Boulet, C Brideau, A Chau… - Bioorganic & medicinal …, 2009 - Elsevier
Phenanthrene imidazoles 26 and 44 have been identified as novel potent, selective and orally active mPGES-1 inhibitors. These inhibitors are significantly more potent than the …
M Krzeszewski, T Kodama, EM Espinoza… - … A European Journal, 2016 - Wiley Online Library
Large aza‐analogues of curved polycyclic aromatic hydrocarbons with a double‐helicene structure present unique features for molecular photonics. We present the preparation and …
PJ Commins, JP Hill, Y Matsushita… - Journal of Porphyrins …, 2016 - World Scientific
Synthesis and isolation of selectively brominated tetraarylporphyrin derivatives is reported. Treatment with bromine of meso-5,10,15,20-tetrakis(3,4,5-trimethoxyphenyl)porphyrin (1) or …
Number of citations: 7 www.worldscientific.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.